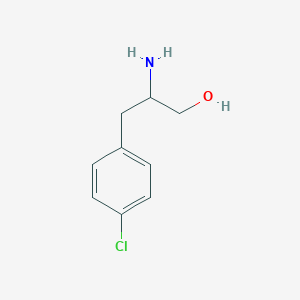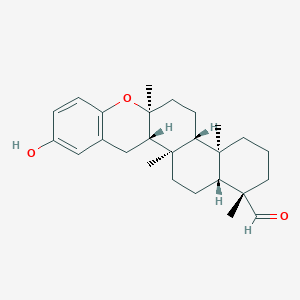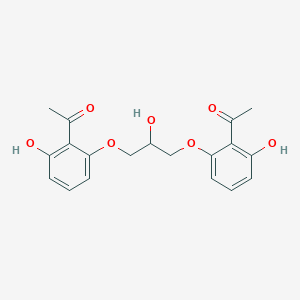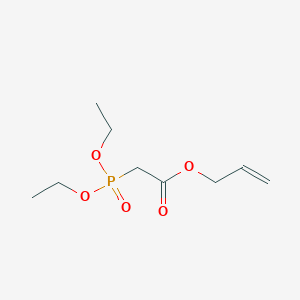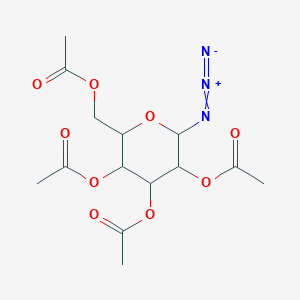
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide
Overview
Description
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is a derivative of glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric hydroxyl group is replaced by an azide group. This compound is often used in organic synthesis and biochemical research due to its reactivity and ability to form glycosidic bonds.
Mechanism of Action
Target of Action
The primary target of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is enantiomeric amino acids . These targets play a crucial role in biological systems as they are the building blocks of proteins and contribute to the structure, function, and regulation of the body’s tissues and organs.
Mode of Action
This compound interacts with its targets through a process known as chiral derivatization . This interaction results in changes in the physical and chemical properties of the amino acids, which can then be used for various applications, such as HPLC labeling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and in a cool, dry place away from light and moisture to prevent decomposition . These conditions can affect the compound’s stability and, consequently, its efficacy.
Biochemical Analysis
Biochemical Properties
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is known to interact with various biomolecules. It is often used as a glycosyl donor in the synthesis of glycosides . This allows it to form covalent bonds with other biomolecules, enabling the creation of complex structures .
Cellular Effects
The cellular effects of this compound are not well-studied. Compounds synthesized using this molecule have shown significant biological activity. For instance, thioureas synthesized using this compound have shown anticancer activity against various cell lines .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a glycosyl donor. It can participate in reactions to form glycosidic bonds, thereby modifying the structure and function of biomolecules . The azide group in the molecule can undergo a “click” reaction with alkynes, leading to the formation of triazole rings .
Metabolic Pathways
It is used in the synthesis of various compounds, suggesting that it may be involved in multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide typically involves the acetylation of glucose followed by the introduction of the azide group. The process can be summarized as follows:
Acetylation of Glucose: Glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.
Introduction of Azide Group: The acetylated glucose is then reacted with sodium azide in the presence of a solvent like dimethylformamide (DMF) to replace the anomeric hydroxyl group with an azide group, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Acetic Anhydride and Pyridine: Used for acetylation of glucose.
Dimethylformamide (DMF): Common solvent for the azide introduction reaction.
Hydrogen and Palladium Catalyst: Used for the reduction of the azide group.
Major Products Formed
Triazoles: Formed via click chemistry with alkynes.
Amines: Formed by the reduction of the azide group.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: Utilized in the synthesis of glycosylated drugs and prodrugs, enhancing their solubility and bioavailability.
Industry: Applied in the production of specialty chemicals and materials, including glycosylated polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an azide group.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Contains a bromide group at the anomeric position instead of an azide group.
1-Azido-2,3,4,6-tetra-O-acetyl-beta-D-glucose: Another azide derivative of glucose with similar reactivity.
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is unique due to its combination of acetyl-protected hydroxyl groups and a reactive azide group. This dual functionality allows it to participate in selective reactions, making it a versatile intermediate in organic synthesis and biochemical research.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide a valuable compound in carbohydrate chemistry?
A1: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is a highly valuable precursor in carbohydrate chemistry due to its versatility as a building block []. This modified sugar molecule features an azide group, which can be easily manipulated using various chemical reactions, particularly the Staudinger-aza-Wittig reaction []. This allows chemists to attach the sugar molecule to other molecules, including other sugars, through stable linkages with high beta-selectivity []. This makes it an ideal starting material for synthesizing complex oligosaccharides and neoglycoconjugates, which are important tools for studying biological processes involving carbohydrates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


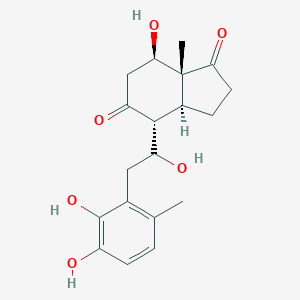

![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)
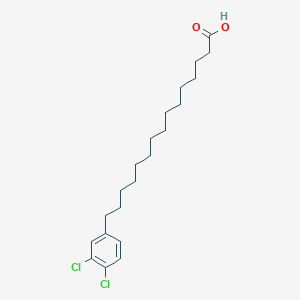
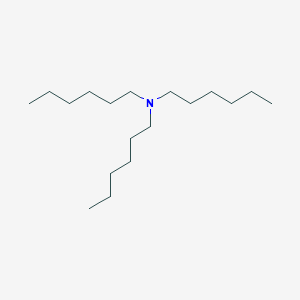

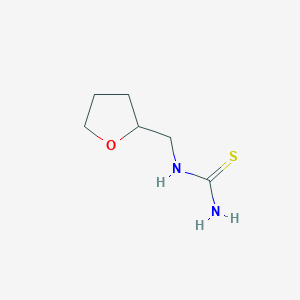
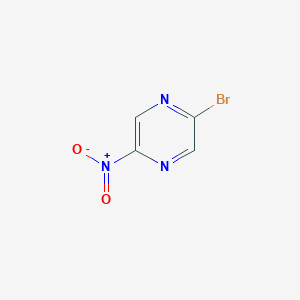
![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)
